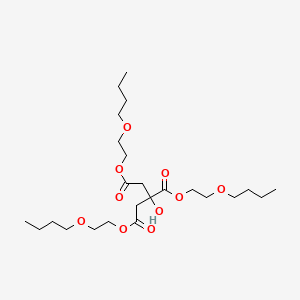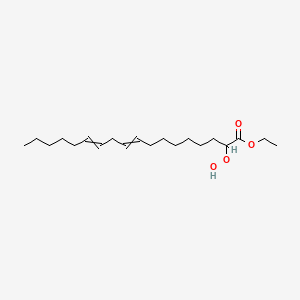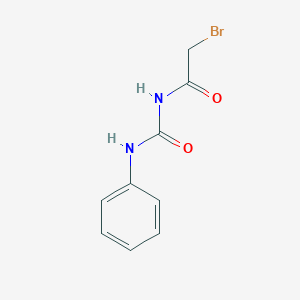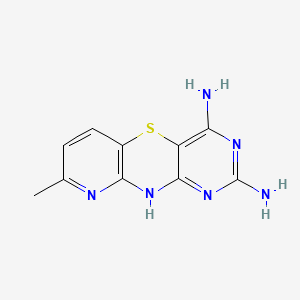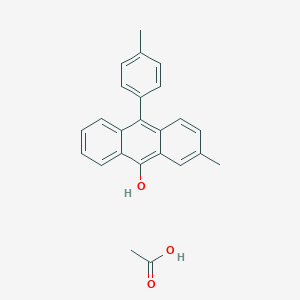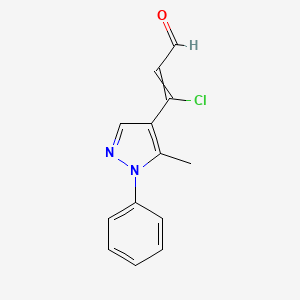
3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride and dimethylformamide under Vilsmeyer conditions . The reaction mixture is heated under reflux, followed by cooling and pouring into ice-cold water to precipitate the product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
3-Chloro-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal can be compared with other pyrazole derivatives, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
63263-89-8 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-chloro-3-(5-methyl-1-phenylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C13H11ClN2O/c1-10-12(13(14)7-8-17)9-15-16(10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QKNNCKYGMSFSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


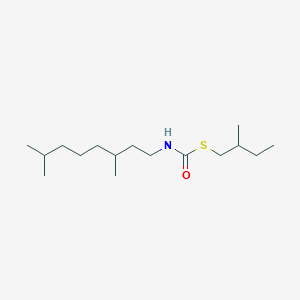
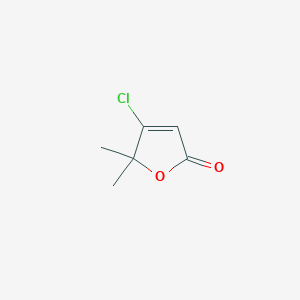

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
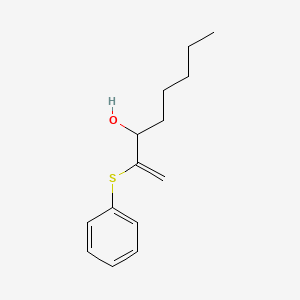
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
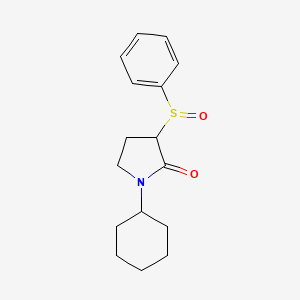
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
